leucosulfakinin
leucosulfakinin
Brand Name:
Vulcanchem
CAS No.:
105520-56-7
VCID:
VC0217645
InChI:
InChI=1S/C65H88N18O22S2/c1-106-26-24-44(61(98)77-41(13-8-25-72-65(69)70)58(95)80-45(55(68)92)27-35-9-4-2-5-10-35)79-63(100)48(30-38-32-71-34-74-38)75-51(85)33-73-57(94)46(29-37-14-16-39(17-15-37)105-107(102,103)104)81-64(101)49(31-54(90)91)83-60(97)43(20-23-53(88)89)78-62(99)47(28-36-11-6-3-7-12-36)82-59(96)42(19-21-50(67)84)76-56(93)40(66)18-22-52(86)87/h2-7,9-12,14-17,32,34,40-49H,8,13,18-31,33,66H2,1H3,(H2,67,84)(H2,68,92)(H,71,74)(H,73,94)(H,75,85)(H,76,93)(H,77,98)(H,78,99)(H,79,100)(H,80,95)(H,81,101)(H,82,96)(H,83,97)(H,86,87)(H,88,89)(H,90,91)(H4,69,70,72)(H,102,103,104)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
SMILES:
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Molecular Formula:
C65H88N18O22S2
Molecular Weight:
1537.6 g/mol
leucosulfakinin
CAS No.: 105520-56-7
Main Products
VCID: VC0217645
Molecular Formula: C65H88N18O22S2
Molecular Weight: 1537.6 g/mol
CAS No. | 105520-56-7 |
---|---|
Product Name | leucosulfakinin |
Molecular Formula | C65H88N18O22S2 |
Molecular Weight | 1537.6 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C65H88N18O22S2/c1-106-26-24-44(61(98)77-41(13-8-25-72-65(69)70)58(95)80-45(55(68)92)27-35-9-4-2-5-10-35)79-63(100)48(30-38-32-71-34-74-38)75-51(85)33-73-57(94)46(29-37-14-16-39(17-15-37)105-107(102,103)104)81-64(101)49(31-54(90)91)83-60(97)43(20-23-53(88)89)78-62(99)47(28-36-11-6-3-7-12-36)82-59(96)42(19-21-50(67)84)76-56(93)40(66)18-22-52(86)87/h2-7,9-12,14-17,32,34,40-49H,8,13,18-31,33,66H2,1H3,(H2,67,84)(H2,68,92)(H,71,74)(H,73,94)(H,75,85)(H,76,93)(H,77,98)(H,78,99)(H,79,100)(H,80,95)(H,81,101)(H,82,96)(H,83,97)(H,86,87)(H,88,89)(H,90,91)(H4,69,70,72)(H,102,103,104)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
Standard InChIKey | HVIASWSUUCJWIE-CUZNLEPHSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES | CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Canonical SMILES | CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Sequence | EQFEDXGHMRF |
Synonyms | Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 leucosulfakinin |
PubChem Compound | 16131085 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume